molecular formula C11H15O3P B13530090 p-Diethylphosphinylbenzoic acid

p-Diethylphosphinylbenzoic acid

Cat. No.: B13530090
M. Wt: 226.21 g/mol
InChI Key: WHJAEGYVJKOMMM-UHFFFAOYSA-N
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Description

p-Diethylphosphinylbenzoic acid is an organic compound that belongs to the class of phosphinylbenzoic acids It is characterized by the presence of a diethylphosphinyl group attached to the para position of a benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Diethylphosphinylbenzoic acid typically involves the reaction of diethylphosphine oxide with a suitable benzoic acid derivative. One common method is the reaction of diethylphosphine oxide with p-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

p-Diethylphosphinylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of diethylphosphine oxide derivatives.

    Reduction: Formation of diethylphosphine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

p-Diethylphosphinylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-Diethylphosphinylbenzoic acid involves its interaction with specific molecular targets. The diethylphosphinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in various biochemical pathways and reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • p-Hydroxybenzoic acid
  • p-Hydroxyphenylacetic acid
  • p-Chlorobenzoic acid

Uniqueness

p-Diethylphosphinylbenzoic acid is unique due to the presence of the diethylphosphinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.

Properties

Molecular Formula

C11H15O3P

Molecular Weight

226.21 g/mol

IUPAC Name

4-diethylphosphorylbenzoic acid

InChI

InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

WHJAEGYVJKOMMM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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